3-Phenyl-1-azaspiro[4.4]nonane hydrochloride
Description
3-Phenyl-1-azaspiro[4.4]nonane hydrochloride is a spirocyclic compound featuring a central nitrogen atom within a bicyclic framework. Its structure combines a phenyl substituent at the 3-position with a spiro[4.4]nonane backbone, conferring unique stereoelectronic properties. The compound’s synthesis likely involves cyclization strategies similar to those reported for related spirocycles, such as thermal reactions or acid-mediated ring closure .
Properties
IUPAC Name |
3-phenyl-1-azaspiro[4.4]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-6-12(7-3-1)13-10-14(15-11-13)8-4-5-9-14;/h1-3,6-7,13,15H,4-5,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORNOXOLRZCRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CN2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
- Substrate : Oxime ether derivatives (e.g., 19a–e ) with phenyl substituents.
- Radical Initiators :
- Triethylborane (1.0 M in cyclohexane) for room-temperature reactions.
- AIBN (azobisisobutyronitrile) for thermal reactions at 90°C.
- Reducing Agent : Tributyltin hydride (1.2 mmol).
- Solvent : Cyclohexane (0.02 M concentration).
Procedure:
- The oxime ether substrate is combined with tributyltin hydride and initiator under inert atmosphere (N₂/Ar).
- For thermal initiation, the mixture is heated at 90°C until substrate consumption (monitored via TLC).
- For radical initiation, triethylborane is added at room temperature.
- Post-reaction, tin byproducts are removed using aqueous KF/CsF, followed by extraction with ethyl acetate.
- Purification involves flash chromatography (silica gel, hexane/toluene gradient).
Yield : 44–78% (dependent on substituents and initiator).
Hydrochloride Salt Formation
The free base 3-phenyl-1-azaspiro[4.4]nonane is converted to its hydrochloride salt via acidification:
- The purified spirocyclic amine is dissolved in anhydrous ether.
- HCl gas is bubbled through the solution, or concentrated HCl is added dropwise.
- The precipitate is filtered, washed with ether, and dried under vacuum.
Comparative Analysis of Methods
| Parameter | Thermal (AIBN) | Radical (Et₃B) |
|---|---|---|
| Temperature | 90°C | Room temperature |
| Reaction Time | 6–12 hours | 2–4 hours |
| Yield | 50–65% | 60–78% |
| Byproducts | Minor diastereomers (6 , 7 ) | Tin residues |
| Purification | Column chromatography | Fluoride precipitation |
Challenges and Solutions
- Diastereomer Control : Radical conditions favor a single diastereomer due to stereoelectronic effects.
- Tin Residue Removal : Aqueous KF/CsF treatment is critical to eliminate organotin impurities.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-azaspiro[4.4]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the spiro center or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
3-Phenyl-1-azaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant properties are believed to be mediated through its influence on GABA (A) receptors . The compound may modulate the activity of these receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Heteroatom Substitutions
Spirocyclic compounds often differ in heteroatom placement and substituents, which significantly impact their reactivity and applications. Key analogs include:
Key Observations :
- Heteroatom Effects: Replacing oxygen with sulfur (e.g., 7-Thia analog) increases molecular weight and alters solubility due to sulfur’s polarizability. The sulfone group in 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide HCl enhances thermal stability (mp >200°C) .
Data Tables for Key Analogs
Biological Activity
3-Phenyl-1-azaspiro[4.4]nonane hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticonvulsant properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound belongs to a class of spiro compounds characterized by their unique bicyclic structure. The compound's molecular formula is with a molecular weight of approximately 274.38 g/mol. The presence of the nitrogen atom within the spiro framework contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that spiro compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study assessed several derivatives for their effectiveness against different microorganisms. The results indicated that certain derivatives showed moderate antimicrobial effects, while others were ineffective.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism Tested | Activity Level |
|---|---|---|
| 3-Phenyl-1-azaspiro[4.4]nonane | E. coli | Moderate |
| S. aureus | Weak | |
| Pseudomonas aeruginosa | No activity |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems. In vitro studies have shown that this compound exhibits significant antioxidant activity, particularly in lipid peroxidation assays.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µM) | Reference Compound (Ascorbic Acid) |
|---|---|---|
| Lipid Peroxidation Assay | 25 | 10 |
| Hemolysis Inhibition Assay | 30 | 15 |
The compound demonstrated a protective effect against DNA damage induced by oxidative agents, indicating its potential as a therapeutic agent in oxidative stress-related diseases.
Anticonvulsant Activity
Another area of research focuses on the anticonvulsant properties of this compound. Studies have shown that derivatives of this compound can effectively reduce seizure activity in animal models.
Case Study: Anticonvulsant Efficacy
A recent study evaluated the anticonvulsant effects of various derivatives in mice subjected to pentylenetetrazole-induced seizures. The results indicated that specific derivatives exhibited significant anticonvulsant activity compared to control groups.
Table 3: Anticonvulsant Activity in Animal Models
| Compound | Dose (mg/kg) | Seizure Latency (s) | Seizure Duration (s) |
|---|---|---|---|
| 3-Phenyl-1-azaspiro[4.4]nonane | 10 | 180 | 30 |
| 20 | 240 | 15 |
Q & A
Q. How should researchers address conflicting reports on the compound’s LogP values?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
